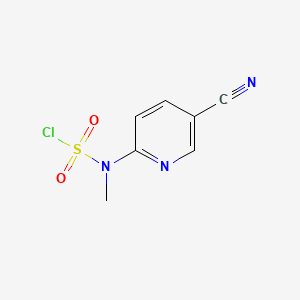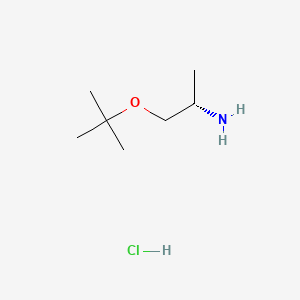
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride, also known as TBPA-HCl, is a tert-butyl amine hydrochloride salt with a wide range of uses in scientific research. It is a versatile compound with many applications in the laboratory and in industry. TBPA-HCl is a versatile compound that can be used as a catalyst, a reagent, a solvent, or a reaction intermediate in a variety of synthetic and analytical processes. It is also used as a building block in the synthesis of other compounds, such as pharmaceuticals and specialty chemicals.
Applications De Recherche Scientifique
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the hydrolysis of esters and the synthesis of amines. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and indoles. This compound is also used as a solvent in the extraction of organic compounds, such as oils and fats. In addition, it is used as a reaction intermediate in the synthesis of pharmaceuticals, specialty chemicals, and other compounds.
Mécanisme D'action
The mechanism of action of (2S)-1-(tert-butoxy)propan-2-amine hydrochloride is not fully understood. However, it is believed that the tert-butyl group of the molecule is responsible for its reactivity. The tert-butyl group is highly reactive, and can form covalent bonds with other molecules. This allows this compound to act as a catalyst in organic synthesis reactions, and as a reagent in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound is not toxic and does not pose any significant health risks. In addition, this compound has been shown to have antimicrobial activity, suggesting that it may be useful in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable and non-toxic. In addition, it is highly soluble in many organic solvents, and it is a versatile reagent with a wide range of uses. However, this compound also has some limitations. It is a strong base, and it can react with acids to form salts. In addition, it can react with some organic compounds to form complexes that are difficult to isolate.
Orientations Futures
There are a number of potential future directions for (2S)-1-(tert-butoxy)propan-2-amine hydrochloride. It could be used as a catalyst in the synthesis of pharmaceuticals and specialty chemicals. In addition, it could be used as a reagent in the synthesis of heterocyclic compounds, and as a solvent in the extraction of organic compounds. Finally, it could be used as a reaction intermediate in the synthesis of other compounds.
Méthodes De Synthèse
(2S)-1-(tert-butoxy)propan-2-amine hydrochloride can be synthesized by the reaction of tert-butyl amine and hydrochloric acid. The reaction is typically conducted at a temperature of 20-30°C and a pressure of 1-2 atm. The reaction can be carried out in a variety of solvents, such as methanol, ethanol, and water. The reaction is typically complete within 1-2 hours. The product can be isolated by filtration and the filtrate can be used directly or further purified by recrystallization.
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRWXLBKSMLJQH-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
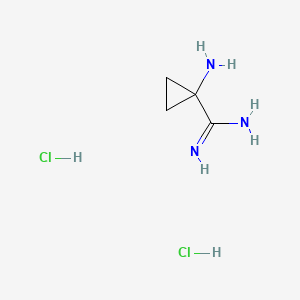
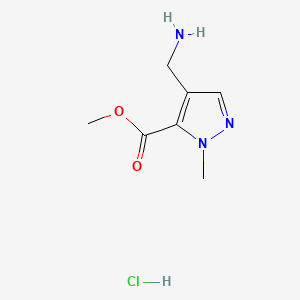
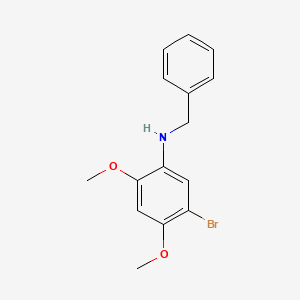
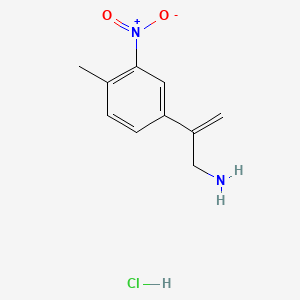
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)

![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
